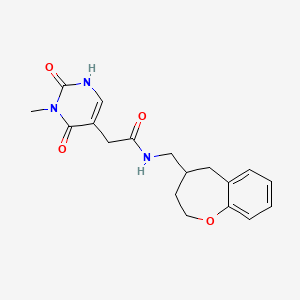![molecular formula C21H20FN3O B5682767 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of GABA aminotransferase inhibitors. It was first synthesized by the research group led by Dr. James Cook at the University of Wisconsin-Milwaukee in 2005. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Mecanismo De Acción
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide increases the levels of GABA in the brain, which can help to reduce the severity and frequency of seizures. In addition, increased levels of GABA can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce the severity and frequency of seizures. In addition, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has also been shown to have anxiolytic and anti-addictive effects, making it a promising candidate for the treatment of anxiety disorders and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide for lab experiments is its specificity for GABA aminotransferase. This specificity allows researchers to study the effects of GABA on the brain without the confounding effects of other neurotransmitters. However, one limitation of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide. One area of research is the development of more potent and selective GABA aminotransferase inhibitors. Another area of research is the investigation of the long-term effects of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide on the brain and behavior. Finally, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with 1-phenyl-1H-pyrazole-4-carbaldehyde to form the intermediate N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. This intermediate is then reacted with ethyl 2-bromo-2-cyclopropylacetate in the presence of a base to yield 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which can help to reduce the severity and frequency of seizures. In addition, 1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide has also been shown to have anxiolytic and anti-addictive effects, making it a promising candidate for the treatment of anxiety disorders and drug addiction.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-8-6-17(7-9-18)21(11-12-21)20(26)23-13-10-16-14-24-25(15-16)19-4-2-1-3-5-19/h1-9,14-15H,10-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJUFJBPQWXONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)

![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5682698.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![4-ethyl-2-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B5682760.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)